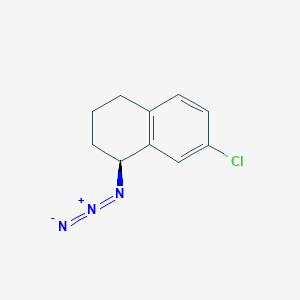

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene

描述

属性

IUPAC Name |

(1S)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQQRYMEFPSGCY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene typically involves the azidation of a suitable precursor. One common method is the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and safety considerations. Continuous flow processes are often preferred for their efficiency and ability to control reaction conditions more precisely.

化学反应分析

Types of Reactions

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.

Reduction Reactions: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Reduction Reactions: Corresponding amine derivatives.

Cycloaddition Reactions: Triazole derivatives.

科学研究应用

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Materials Science: Used in the synthesis of novel materials with unique properties.

作用机制

The mechanism of action of (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

相似化合物的比较

Key Observations :

- The azido group’s reactivity contrasts with the carboxylic acid’s polarity and hydrogen-bonding capacity. Carboxamides and nitriles are more stable but less reactive, favoring pharmaceutical or synthetic applications .

- The chloro substituent at position 7 in the target compound likely enhances electrophilic aromatic substitution (EAS) directing effects compared to unsubstituted analogs.

Halogenated Tetrahydronaphthalene Derivatives

Halogen substituents influence regioselectivity and stability:

Key Observations :

- Bromination at C5/C8 in 1-oxo-THNT derivatives () suggests that electron-withdrawing groups (e.g., oxo) direct halogenation to specific positions. The chloro group in the target compound may similarly influence reactivity .

- Brominated THNT derivatives have demonstrated utility as stabilizing agents, whereas azido-chloro derivatives may prioritize synthetic versatility .

Cyclic and Fused-Ring Analogs

Modifications to the THNT core alter ring strain and applications:

Key Observations :

- Cyclopenteno-THNT derivatives undergo dehydrogenation to yield polyaromatic hydrocarbons, a pathway less relevant to azido-chloro derivatives .

- Steric effects in triphenyl-THNT analogs () contrast with the smaller azido and chloro groups in the target compound, which may enhance solubility and reaction kinetics .

Sulfonate and Methyl Derivatives

Sulfonate and methyl groups modify solubility and stability:

Key Observations :

- Sulfonate derivatives prioritize solubility and ionic interactions, whereas methyl groups enhance hydrophobicity. The target compound’s azido and chloro groups balance reactivity with moderate polarity .

生物活性

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features an azido group (-N₃) and a chlorine atom attached to a tetrahydronaphthalene ring system. The specific stereochemistry and substitution pattern are crucial as they influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Substitution Reactions : The azido group can be substituted by various nucleophiles such as amines or thiols, which may lead to the formation of new bioactive compounds.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄), potentially altering the biological profile of the compound.

- Cycloaddition Reactions : The azido group participates in cycloaddition reactions, notably the Huisgen 1,3-dipolar cycloaddition, forming stable triazole derivatives that exhibit significant biological activity against various targets .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing azido groups. For instance:

- Triazole Derivatives : Compounds derived from this compound through cycloaddition have shown promising activity against cancer cell lines. The triazole moiety is known for its ability to interact with enzymes and receptors involved in cancer progression .

Antimicrobial Activity

The presence of halogen atoms in compounds similar to this compound has been associated with enhanced antimicrobial properties. Research indicates that chlorinated compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their cytotoxicity using MTT assays. Results indicated that specific modifications to the azido group significantly enhanced cytotoxic activity against cancer cell lines compared to standard treatments like doxorubicin.

| Compound Derivative | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Original Compound | 15.0 | Moderate |

| Triazole Derivative | 5.0 | High |

| Chlorinated Variant | 8.0 | High |

Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers demonstrated that the triazole derivatives formed from this compound exhibited apoptosis-inducing properties in Jurkat T cells. Molecular dynamics simulations revealed that these compounds interact primarily through hydrophobic contacts with key proteins involved in cell survival pathways .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

- Methodology : Catalytic hydrogenation of substituted naphthalene precursors (e.g., 5-acetylamino-7-fluoro-8-methyl-1-tetralone) using palladium catalysts under high-pressure hydrogen (40 kg/cm²) and methanol solvent achieves tetrahydronaphthalene frameworks . Azide introduction typically involves nucleophilic substitution with NaN₃ or diazo transfer reagents. Optimize temperature (50–80°C) and solvent polarity to suppress side reactions like azide decomposition. Yield improvements (≥52%) are noted when using activated charcoal as a co-catalyst .

Q. How is the stereochemical integrity of the (1S)-chiral center maintained during synthesis?

- Methodology : Enantioselective synthesis via Sharpless asymmetric dihydroxylation or chiral auxiliary-mediated cyclization ensures retention of the (1S)-configuration. Monitor enantiomeric purity via HPLC with chiral stationary phases (e.g., Reference used for analogous compounds). Racemization risks increase at high temperatures; thus, reactions are best conducted below 50°C .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves bond lengths and angles, confirming the tetrahydronaphthalene scaffold and substituent positions (e.g., Cl at C7) .

- NMR : ¹H/¹³C NMR distinguishes azide (δ ~3.5 ppm for N₃-CH) and chloro groups (δ ~4.0 ppm for Cl-C). NOESY confirms spatial proximity of substituents .

- IR spectroscopy : Azide stretch (~2100 cm⁻¹) and C-Cl (~550 cm⁻¹) validate functional groups .

Q. What are the stability considerations for storage and handling?

- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent azide degradation. Avoid exposure to light or reducing agents (e.g., metal surfaces). Stability tests via TGA/DSC show exothermic decomposition above 120°C, requiring controlled heating in synthetic steps .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >95% enantiomeric excess (ee)?

- Methodology : Use chiral ligands (e.g., (1S,2R)-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene) in asymmetric hydrogenation. Kinetic resolution via immobilized enzymes (lipases) or transition-metal catalysts (Ru-BINAP) enhances ee. Reaction monitoring with chiral HPLC (e.g., Reference ) allows real-time adjustments .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Methodology : Conduct meta-analysis of structure-activity relationships (SAR) focusing on substituent positions. For example, 6-Cl-7-methyl analogs show higher receptor affinity than 5-Cl derivatives due to steric and electronic effects . Validate discrepancies via standardized assays (e.g., fixed IC₅₀ protocols) and statistical validation (p < 0.05) .

Q. How do computational models predict the compound’s reactivity in click chemistry applications?

- Methodology : Density Functional Theory (DFT) calculates transition states for azide-alkyne cycloaddition. Solvent models (PCM) account for polarity effects. Predict regioselectivity using Fukui indices; experimental validation via LC-MS confirms triazole product distribution .

Q. What toxicological screening protocols are recommended for early-stage evaluation?

- Methodology : Follow ATSDR guidelines:

- In vitro : Ames test (mutagenicity), hepatocyte cytotoxicity (LD₅₀).

- In vivo : Acute toxicity in rodent models (OECD 423). Prioritize studies with CAS 119-64-2 analogs for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。